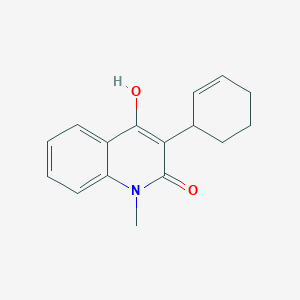
3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a cyclohexenyl group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 1-position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the cyclohexenyl group through a Friedel-Crafts alkylation reaction. The hydroxyl group can be introduced via selective oxidation, and the methyl group is added through methylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques like crystallization, distillation, and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bond in the cyclohexenyl group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(Cyclohex-2-en-1-yl)-4-oxo-1-methylquinolin-2(1H)-one, while reduction of the cyclohexenyl group may produce 3-(Cyclohexyl)-4-hydroxy-1-methylquinolin-2(1H)-one.
Applications De Recherche Scientifique
3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate into DNA or interact with enzyme active sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohex-2-en-1-yl)quinoline: Lacks the hydroxyl and methyl groups, resulting in different chemical reactivity and biological activity.
4-Hydroxyquinoline: Lacks the cyclohexenyl and methyl groups, affecting its solubility and interaction with biological targets.
1-Methylquinoline: Lacks the cyclohexenyl and hydroxyl groups, leading to different physical and chemical properties.
Uniqueness
3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclohexenyl group enhances its hydrophobic interactions, while the hydroxyl group allows for hydrogen bonding, and the methyl group affects its overall molecular stability and reactivity.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
3-cyclohex-2-en-1-yl-4-hydroxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C16H17NO2/c1-17-13-10-6-5-9-12(13)15(18)14(16(17)19)11-7-3-2-4-8-11/h3,5-7,9-11,18H,2,4,8H2,1H3 |
Clé InChI |
WNQUHJQYZORFJE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C(C1=O)C3CCCC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


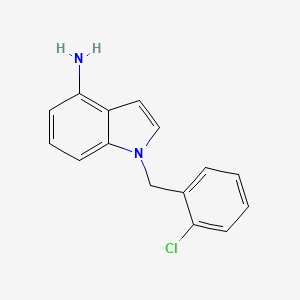
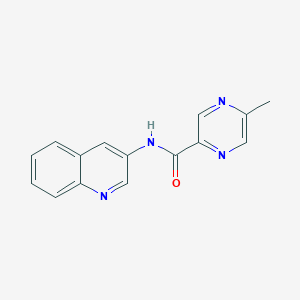
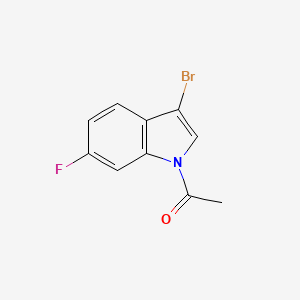

![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
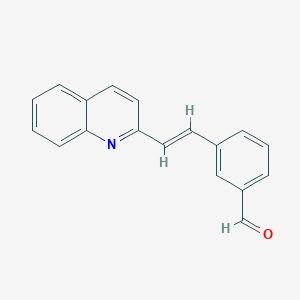
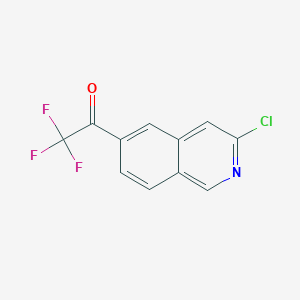
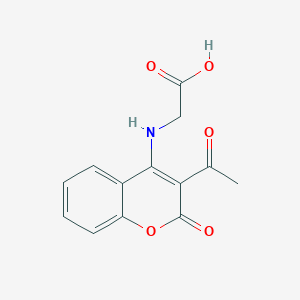
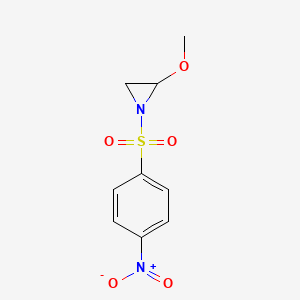
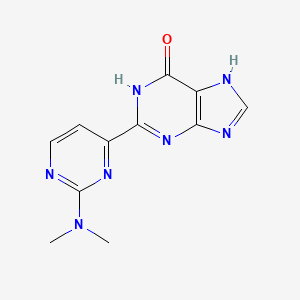

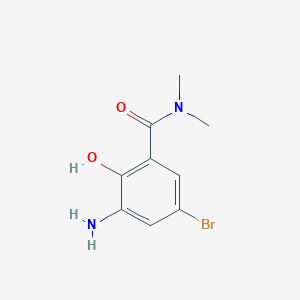

![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)
